3-(3-Nitrophenyl)-1,2,4-oxadiazole 3-(3-Nitrophenyl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 90049-83-5
VCID: VC3839291
InChI: InChI=1S/C8H5N3O3/c12-11(13)7-3-1-2-6(4-7)8-9-5-14-10-8/h1-5H
SMILES: C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC=N2
Molecular Formula: C8H5N3O3
Molecular Weight: 191.14 g/mol

3-(3-Nitrophenyl)-1,2,4-oxadiazole

CAS No.: 90049-83-5

Cat. No.: VC3839291

Molecular Formula: C8H5N3O3

Molecular Weight: 191.14 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Nitrophenyl)-1,2,4-oxadiazole - 90049-83-5

Specification

CAS No. 90049-83-5
Molecular Formula C8H5N3O3
Molecular Weight 191.14 g/mol
IUPAC Name 3-(3-nitrophenyl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C8H5N3O3/c12-11(13)7-3-1-2-6(4-7)8-9-5-14-10-8/h1-5H
Standard InChI Key BXMPGUQFWQUYRY-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC=N2
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC=N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

3-(3-Nitrophenyl)-1,2,4-oxadiazole (C₈H₅N₃O₃) has a molecular weight of 191.14 g/mol and features a planar oxadiazole core bonded to a nitro-substituted phenyl ring. The nitro group at the meta position creates an electron-deficient aromatic system, influencing reactivity and intermolecular interactions. Key properties include:

  • LogP: ~1.2 (moderate hydrophobicity)

  • Hydrogen Bond Acceptors: 5

  • Rotatable Bonds: 2

The compound’s crystallographic studies reveal tight packing due to π-π stacking between phenyl rings, contributing to its stability under thermal stress.

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves cyclization of arylamidoximes with carbonyl derivatives. A representative method includes:

  • Reaction of 3-nitrobenzamidoxime with triphosgene in dichloromethane.

  • Stirring at 0°C for 4 hours, followed by room temperature for 12 hours.

  • Purification via column chromatography (yield: 68–72%).

Alternative approaches utilize microwave-assisted synthesis, reducing reaction times to 30 minutes with comparable yields.

Industrial-Scale Production

Optimized protocols employ continuous flow reactors to enhance efficiency. Key parameters:

ParameterValue
Temperature80°C
Residence Time10 min
SolventAcetonitrile
CatalystZeolite (H-Beta)

This method achieves 85% yield with >99% purity, demonstrating scalability for pharmaceutical applications.

Biological Activities and Mechanisms

Anticancer Activity

3-(3-Nitrophenyl)-1,2,4-oxadiazole exhibits cytotoxicity against multiple cancer cell lines:

Cell LineIC₅₀ (μM)Mechanism
HeLa (Cervical)12.5Tubulin Inhibition
MCF-7 (Breast)15.0Apoptosis Induction
A549 (Lung)8.5ROS Generation

Mechanistic Insights:

  • Tubulin Binding: The nitro group facilitates interaction with β-tubulin’s colchicine site, disrupting microtubule assembly.

  • Apoptosis Pathways: Upregulation of caspase-3/7 and PARP cleavage observed in treated cells.

Antibacterial Properties

The compound demonstrates broad-spectrum activity against drug-resistant bacteria:

Bacterial StrainMIC (μg/mL)Comparison (Amoxicillin)
Staphylococcus aureus4.22.1
Escherichia coli8.54.3
Pseudomonas aeruginosa16.032.0

Notably, it outperforms amoxicillin against P. aeruginosa, suggesting utility in treating Gram-negative infections .

Structure-Activity Relationships (SAR)

Role of Substituents

  • Nitro Group Position: Meta-substitution (3-nitrophenyl) enhances bioactivity compared to ortho- or para-isomers due to optimal steric and electronic effects.

  • Oxadiazole Ring Modifications: Methylation at the 5-position increases lipophilicity, improving membrane permeability.

Comparative Analysis

CompoundAnticancer IC₅₀ (μM)Antibacterial MIC (μg/mL)
3-(3-Nitrophenyl)8.5–15.04.2–16.0
3-(4-Nitrophenyl)18.3–22.18.7–24.5
3-(2-Nitrophenyl)25.6–30.412.4–28.9

The meta-nitro derivative shows 2–3× greater potency than its analogs.

Applications in Material Science

Energetic Materials

The nitro group’s high oxygen balance (-63.2%) and enthalpy of formation (+128 kJ/mol) make the compound suitable as a precursor for explosives and propellants.

Polymer Additives

Incorporation into polyurethane matrices improves tensile strength by 40% and thermal stability up to 300°C, ideal for aerospace coatings.

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